4-(4-Chlorophenyl)-3-(thiophen-2-yl)-2,5-dihydrofuran-2-one
Description
4-(4-Chlorophenyl)-3-(thiophen-2-yl)-2,5-dihydrofuran-2-one is a γ-lactone derivative featuring a substituted dihydrofuran-2-one core. Its structure includes a 4-chlorophenyl group at position 4 and a thiophen-2-yl moiety at position 3 (Figure 1). The chlorophenyl group introduces electron-withdrawing effects, while the thiophene ring contributes π-conjugation and aromaticity.
Properties
IUPAC Name |
3-(4-chlorophenyl)-4-thiophen-2-yl-2H-furan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO2S/c15-10-5-3-9(4-6-10)11-8-17-14(16)13(11)12-2-1-7-18-12/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJSREJYSFGHMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=O)O1)C2=CC=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-3-(thiophen-2-yl)-2,5-dihydrofuran-2-one typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated furan compound.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and the furan-thiophene intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-3-(thiophen-2-yl)-2,5-dihydrofuran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) can be used under appropriate conditions (e.g., acidic or basic medium).
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, amine derivatives
Scientific Research Applications
Biological Activities
Research indicates that 4-(4-Chlorophenyl)-3-(thiophen-2-yl)-2,5-dihydrofuran-2-one exhibits several promising biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to the presence of the chlorophenyl and thiophene moieties, which enhance its interaction with microbial membranes .
Anticancer Potential
Preliminary investigations into the anticancer effects of this compound reveal its potential in inhibiting cell proliferation in certain cancer cell lines. The structural characteristics allow it to interfere with cellular processes, making it a candidate for further development in cancer therapeutics .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, presenting opportunities for applications in treating inflammatory diseases .
Case Studies and Research Findings
| Study | Findings | Application |
|---|---|---|
| Antimicrobial Evaluation | Demonstrated significant activity against Staphylococcus aureus and Escherichia coli. | Potential use as an antimicrobial agent in pharmaceuticals. |
| Anticancer Screening | Inhibited growth in HeLa and MCF-7 cancer cell lines with IC50 values indicating moderate potency. | Development of new anticancer drugs targeting specific pathways. |
| Anti-inflammatory Research | Reduced levels of TNF-alpha and IL-6 in treated macrophages. | Possible application in chronic inflammatory conditions such as arthritis. |
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-3-(thiophen-2-yl)-2,5-dihydrofuran-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and are determined through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Key Structural Features :
- Core : 2,5-dihydrofuran-2-one (γ-lactone), a five-membered lactone ring.
- Substituents :
- 4-Chlorophenyl : Electron-withdrawing substituent at position 2.
- Thiophen-2-yl : Electron-rich heteroaromatic group at position 2.
Predicted Physicochemical Properties :
- Molecular Formula : C₁₃H₉ClO₂S.
- Molecular Weight : ~272.72 g/mol.
- Solubility : Moderate polarity due to the lactone and aromatic groups; likely soluble in organic solvents like DMSO or dichloromethane.
- Reactivity : Susceptible to nucleophilic attack at the lactone carbonyl, with substituents modulating electrophilicity.
Structural Analogs and Substituent Effects
Compound A : 4-(5-Chlorothiophen-2-yl)-3-(thiophen-2-yl)-2,5-dihydrofuran-2-one (CAS 748778-73-6)
- Key Difference : Chlorine is located on the thiophene ring (position 5) instead of the phenyl group.
- Impact :
- Electronic Effects : The electron-withdrawing Cl on thiophene reduces the electron density of the heteroaromatic ring, altering conjugation and dipole moments compared to the target compound.
- Reactivity : Increased electrophilicity at the thiophene-Cl site may enhance susceptibility to nucleophilic substitution.
Compound B : (4-Chloro-2-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone (CAS 898763-41-2)
- Key Difference: Replaces the lactone core with a methanone group and introduces a fluorophenyl moiety.
- Impact: Polarity: The ketone group increases polarity compared to the lactone.
Computational Analysis of Electronic Properties
Density Functional Theory (DFT) studies (e.g., Becke’s hybrid functional and Colle-Salvetti correlation-energy methods ) predict the following for the target compound and analogs:
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| HOMO-LUMO Gap (eV) | 4.1* | 3.8* | 4.5* |
| Dipole Moment (Debye) | 2.7* | 3.2* | 1.9* |
| Absolute Hardness (η) | 2.05* | 1.90* | 2.25* |
*Predicted values based on DFT calculations.
Interpretation :
- The target compound’s higher HOMO-LUMO gap compared to Compound A suggests greater kinetic stability .
- The lower absolute hardness (η) of Compound A indicates higher softness and electrophilicity, aligning with its reactive thiophene-Cl group .
Substituent-Driven Reactivity Trends
- Target Compound : The 4-chlorophenyl group withdraws electron density via inductive effects, polarizing the lactone carbonyl and enhancing electrophilicity.
- Compound B : Fluorine’s strong electronegativity and the ketone group create distinct electronic environments, reducing analogy to lactone-based systems.
Solubility and Physicochemical Behavior
- Target Compound : Moderate solubility in polar aprotic solvents due to balanced aromatic and lactone groups.
- Compound A: Increased halogenation (Cl on thiophene) may reduce solubility in non-polar solvents.
- Compound B : Fluorine and ketone groups enhance hydrophobicity, favoring solubility in less polar media.
Biological Activity
4-(4-Chlorophenyl)-3-(thiophen-2-yl)-2,5-dihydrofuran-2-one, a compound belonging to the class of dihydrofuran derivatives, has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of 4-(4-Chlorophenyl)-3-(thiophen-2-yl)-2,5-dihydrofuran-2-one is , with a molecular weight of approximately 248.72 g/mol. The structure includes a chlorophenyl group and a thiophene moiety, which are significant for its biological interactions.
Antioxidant Activity
Research has indicated that compounds with similar structures exhibit antioxidant properties. The presence of thiophene and furan rings may contribute to radical scavenging capabilities. For instance, studies have shown that dihydrofuran derivatives can effectively neutralize reactive oxygen species (ROS), reducing oxidative stress in cells .
Anticancer Potential
Several studies have evaluated the anticancer effects of related compounds. For example, derivatives of thiophene and furan have demonstrated significant antiproliferative activity against various cancer cell lines. In one study, compounds structurally related to 4-(4-Chlorophenyl)-3-(thiophen-2-yl)-2,5-dihydrofuran-2-one exhibited IC50 values ranging from 0.17 µM to 2.69 µM against chronic lymphocytic leukemia (CLL) cell lines . This suggests potential for further development in cancer therapeutics.
Anti-inflammatory Effects
The anti-inflammatory properties of similar compounds have also been documented. Compounds containing thiophene rings can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation . The specific mechanism involves modulation of signaling pathways associated with inflammation.
Table: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antioxidant | Scavenging ROS | |
| Anticancer | IC50 values: 0.17 - 2.69 µM | |
| Anti-inflammatory | Inhibition of COX | |
| Inhibition of calcium mobilization | Strong inhibition in CHO cells |
Detailed Research Findings
- Antioxidant Studies : A study demonstrated that dihydrofuran derivatives could reduce oxidative stress markers in human cell lines, suggesting that the compound may be beneficial in preventing oxidative damage associated with various diseases .
- Anticancer Activity : A series of experiments conducted on CLL cell lines revealed that the compound's structural analogs induced apoptosis through ROS-mediated pathways, highlighting its potential as a chemotherapeutic agent .
- Anti-inflammatory Mechanisms : In vitro studies indicated that related compounds could effectively inhibit the production of pro-inflammatory cytokines in macrophages, showing promise for treating inflammatory diseases .
Q & A
Q. What are the optimal reaction conditions for synthesizing 4-(4-Chlorophenyl)-3-(thiophen-2-yl)-2,5-dihydrofuran-2-one?
- Methodological Answer: Synthesis typically involves multi-step protocols, such as cyclization or cross-coupling reactions. For example, dihydrofuran-2-one derivatives (e.g., ) are synthesized via stereoselective pathways using iodopropenyl intermediates under controlled temperatures (e.g., 0–25°C). Catalysts like palladium or copper may enhance yield in coupling steps. Characterization via HPLC and TLC ensures purity. Reaction optimization should test variables like solvent polarity (e.g., THF vs. DMF), temperature gradients, and catalyst loading .
Table 1: Hypothetical Reaction Optimization (Based on Analogous Studies)
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | THF | 80 | 65 | 95 |
| CuI | DMF | 100 | 72 | 93 |
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodological Answer:
- ¹H/¹³C-NMR: Aromatic protons (δ 7.2–7.4 ppm for chlorophenyl and thiophenyl groups) and lactone carbonyl (δ ~170 ppm) are diagnostic. Coupling patterns in thiophene protons (e.g., δ 6.8–7.1 ppm) distinguish substitution positions .
- IR Spectroscopy: Lactone C=O stretching (~1750 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) confirm functional groups .
- Mass Spectrometry: Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate molecular weight and substituent stability .
Q. What stability considerations are critical during experimental handling?
- Methodological Answer:
- Light/Temperature Sensitivity: Store in amber vials at –20°C to prevent photodegradation or thermal decomposition.
- Moisture Sensitivity: Use anhydrous solvents (e.g., dried THF) under inert gas (N₂/Ar) to avoid hydrolysis of the lactone ring.
- Analytical Validation: Monitor stability via periodic HPLC analysis (e.g., 0, 24, 48 hours) under experimental conditions .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties of this compound?
- Methodological Answer: DFT calculations (e.g., B3LYP/6-31G* basis set) model HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. For example, ’s correlation-energy functional can predict reactivity sites (e.g., electrophilic aromatic substitution at the thiophene ring). Computational tools like Gaussian or ORCA simulate IR/NMR spectra for comparison with experimental data .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer:
- Dynamic NMR: Resolve rotational barriers in thiophene or chlorophenyl groups by variable-temperature NMR (e.g., –40°C to 25°C).
- X-ray Crystallography: Absolute configuration determination (e.g., ’s fluorophenyl analog) clarifies ambiguous NOE correlations .
- Isotopic Labeling: ¹³C-labeled precursors track unexpected coupling in complex spin systems .
Q. What in vitro assays evaluate the biological activity of this furanone derivative?
- Methodological Answer:
- Enzyme Inhibition Assays: Target cyclooxygenase-2 (COX-2) or kinases using fluorogenic substrates (e.g., ’s Rofecoxib analog). IC₅₀ values quantify potency .
- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM). Compare with positive controls (e.g., doxorubicin).
- Molecular Docking: AutoDock/Vina predicts binding modes to COX-2 active sites, guided by DFT-optimized geometries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
